
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound that belongs to the benzoxazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione typically involves the cyclization of anthranilic acid derivatives. One common method is the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for the synthesis of 2-substituted benzoxazin-4-one derivatives under mild conditions and with high yields .
Industrial Production Methods
Industrial production methods for benzoxazinone derivatives often involve the preparation of N-acylated anthranilic acid derivatives, followed by cyclization using agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: It has shown promise as an anti-neoplastic agent and a protease inhibitor.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved in its mechanism of action depend on the specific biological target .
Comparación Con Compuestos Similares
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is unique among benzoxazinone derivatives due to its specific substituents and their effects on its chemical and biological properties. Similar compounds include:
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit different biological activities.
2-Substituted 4H-3,1-benzoxazin-4-ones: These compounds have various substituents at the 2-position, which can significantly alter their properties.
Propiedades
Fórmula molecular |
C9H8NO3+ |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C9H8NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-6H,1H3/q+1 |
Clave InChI |
DSDKCRAWCYFIME-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=CC2C(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


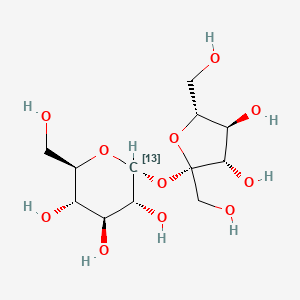

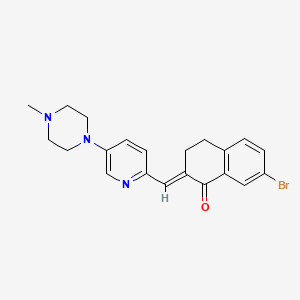
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)
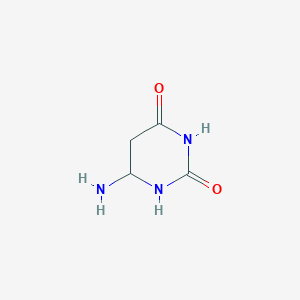
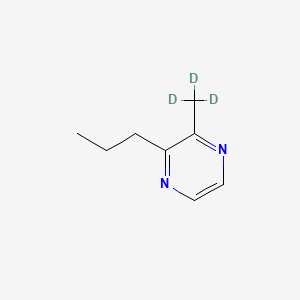
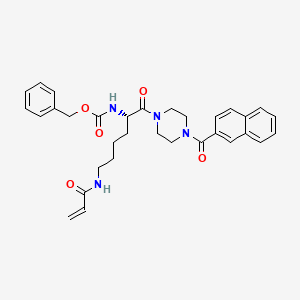
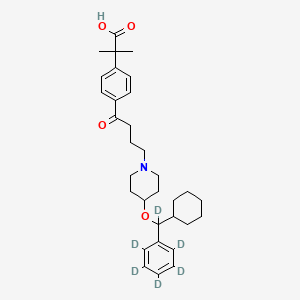

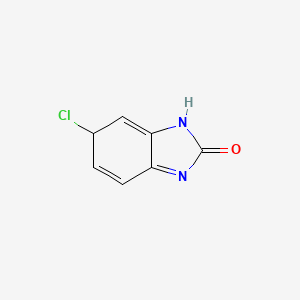
![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)

